Propanal, 3-(2-furanylthio)-
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Overview
Description
Propanal, 3-(2-furanylthio)-: is an organic compound with the molecular formula C7H8O2S It features a furan ring attached to a propanal group via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanal, 3-(2-furanylthio)- can be synthesized through a multi-step process involving the reaction of aldehydes with Meldrum’s acid via a Knoevenagel condensation, followed by reduction, hydrolysis, and decarboxylation . The final step involves the reduction of the resulting carboxylic acid derivatives to alcohols, which are then oxidized to yield the target aldehyde .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Propanal, 3-(2-furanylthio)- undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanal, 3-(2-furanylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Propanal, 3-(2-furanylthio)- involves its interaction with various molecular targets, primarily through its aldehyde and furan functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, affecting their function and activity .
Comparison with Similar Compounds
- 3-(2-Furyl)propenal
- 3-(2-Furyl)acrolein
- 3-(2-Furyl)-2-propenal
Comparison: Propanal, 3-(2-furanylthio)- is unique due to the presence of a sulfur atom linking the furan ring to the propanal group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its oxygen-linked counterparts .
Properties
CAS No. |
68922-06-5 |
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Molecular Formula |
C7H8O2S |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
3-(furan-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C7H8O2S/c8-4-2-6-10-7-3-1-5-9-7/h1,3-5H,2,6H2 |
InChI Key |
VVOWYIAEEPWSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)SCCC=O |
Origin of Product |
United States |
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